molecular formula C16H14N2O2 B14997366 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione

3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione

Cat. No.: B14997366
M. Wt: 266.29 g/mol
InChI Key: RODKMQSKWPYZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is an organic compound with a complex structure, featuring a quinazoline core substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione typically involves the condensation of 3,5-dimethylaniline with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinone
  • 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazoline
  • 3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazoline-4-one

Uniqueness

3-(3,5-Dimethylphenyl)-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern and the presence of the quinazoline core. This structural uniqueness imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-10-7-11(2)9-12(8-10)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

RODKMQSKWPYZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.